molecular formula C17H19NO B5140129 N-[2-(allyloxy)benzyl]-3-methylaniline

N-[2-(allyloxy)benzyl]-3-methylaniline

Cat. No. B5140129
M. Wt: 253.34 g/mol
InChI Key: KBVJPEWCWPCMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allyloxy)benzyl]-3-methylaniline, also known as ABMA, is an organic compound that has been widely used in scientific research due to its unique chemical properties. ABMA is a derivative of benzylamine and has a molecular formula of C17H19NO.

Scientific Research Applications

N-[2-(allyloxy)benzyl]-3-methylaniline has been extensively used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. N-[2-(allyloxy)benzyl]-3-methylaniline is a versatile intermediate that can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and organic materials. N-[2-(allyloxy)benzyl]-3-methylaniline has also been used as a starting material for the synthesis of novel fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of N-[2-(allyloxy)benzyl]-3-methylaniline is not well understood, but it is believed to act as an inhibitor of enzymes that are involved in various biochemical pathways. N-[2-(allyloxy)benzyl]-3-methylaniline has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that catalyzes the oxidation of monoamine neurotransmitters such as dopamine and serotonin. N-[2-(allyloxy)benzyl]-3-methylaniline has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that catalyzes the hydrolysis of acetylcholine, a neurotransmitter that is involved in muscle contraction and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(allyloxy)benzyl]-3-methylaniline are dependent on its concentration and the specific enzyme that it inhibits. At low concentrations, N-[2-(allyloxy)benzyl]-3-methylaniline has been shown to have neuroprotective effects by inhibiting the activity of MAO and preventing the degradation of dopamine and serotonin. At higher concentrations, N-[2-(allyloxy)benzyl]-3-methylaniline has been shown to be toxic to cells by inhibiting the activity of AChE and causing the accumulation of acetylcholine, which can lead to muscle paralysis and respiratory failure.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(allyloxy)benzyl]-3-methylaniline in lab experiments is its versatility as an intermediate for the synthesis of various compounds. N-[2-(allyloxy)benzyl]-3-methylaniline is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using N-[2-(allyloxy)benzyl]-3-methylaniline is its potential toxicity at high concentrations, which can complicate experimental results and require careful handling.

Future Directions

There are several future directions for the use of N-[2-(allyloxy)benzyl]-3-methylaniline in scientific research. One area of interest is the synthesis of novel fluorescent dyes and sensors using N-[2-(allyloxy)benzyl]-3-methylaniline as a starting material. Another area of interest is the development of N-[2-(allyloxy)benzyl]-3-methylaniline-based inhibitors for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further research is needed to elucidate the mechanism of action of N-[2-(allyloxy)benzyl]-3-methylaniline and its potential applications in other areas of chemistry and biology.
Conclusion
In conclusion, N-[2-(allyloxy)benzyl]-3-methylaniline is a versatile and widely used organic compound in scientific research. Its unique chemical properties make it a valuable intermediate for the synthesis of various compounds, and its potential neuroprotective effects make it an attractive candidate for the development of new therapeutics. However, its potential toxicity at high concentrations highlights the importance of careful handling and further research to fully understand its mechanism of action and potential applications.

Synthesis Methods

N-[2-(allyloxy)benzyl]-3-methylaniline can be synthesized by the reaction of 2-(allyloxy)benzyl chloride with 3-methylaniline in the presence of a base such as sodium hydroxide. The reaction yields N-[2-(allyloxy)benzyl]-3-methylaniline as a white solid with a melting point of 75-77°C. The purity of N-[2-(allyloxy)benzyl]-3-methylaniline can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

properties

IUPAC Name

3-methyl-N-[(2-prop-2-enoxyphenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-11-19-17-10-5-4-8-15(17)13-18-16-9-6-7-14(2)12-16/h3-10,12,18H,1,11,13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVJPEWCWPCMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CC=CC=C2OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[(2-prop-2-enoxyphenyl)methyl]aniline

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